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Compound of Interest

(R)-3,3-Difluoro-
Compound Name:
cyclopentanemethanol

Cat. No.: B1404973

An In-Depth Technical Guide to (R)-3,3-Difluoro-cyclopentanemethanol: Structure,
Stereochemistry, and Synthetic Strategies for Drug Discovery

Introduction

(R)-3,3-Difluoro-cyclopentanemethanol is a chiral fluorinated building block of significant
interest to researchers and scientists in the field of drug development. The incorporation of
fluorine atoms into metabolically susceptible positions of drug candidates is a widely employed
strategy to enhance their pharmacokinetic profiles. The gem-difluoro group in this molecule can
act as a bioisostere for a carbonyl group or other functionalities, and its presence on a
cyclopentane ring provides a rigid scaffold that can be beneficial for optimizing ligand-receptor
interactions. The chiral carbinol center offers a specific three-dimensional orientation for further
chemical elaboration, making this a valuable synthon for the synthesis of complex and
stereochemically defined pharmaceutical agents. This guide provides a comprehensive
overview of the chemical structure, stereochemistry, a proposed stereoselective synthesis, and
the applications of (R)-3,3-Difluoro-cyclopentanemethanol in medicinal chemistry.

Nomenclature and Physicochemical Properties

The fundamental properties of (R)-3,3-Difluoro-cyclopentanemethanol are summarized in
the table below. It is important to note that while the CAS number is specific to the (R)-
enantiomer, some of the physical properties reported in the literature may pertain to the
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racemic mixture. The physical properties of the two enantiomers are expected to be identical,
with the exception of the sign of their optical rotation.

Property Value Reference(s)
(R)-(3,3-

IUPAC Name _ [1]
difluorocyclopentyl)methanol

CAS Number 1407997-85-6 [1]

Molecular Formula CeH10F20 [1]

Molecular Weight 136.14 g/mol [1]
Not specified; likely a liquid at

Appearance
room temp.

) 1.15 g/mL (for the racemic
Density [2]

mixture)

Under inert gas (nitrogen or
Storage Temperature [2]
Argon) at 2-8°C

Chemical Structure and Stereochemistry

The chemical structure of (R)-3,3-Difluoro-cyclopentanemethanol consists of a five-
membered cyclopentane ring geminally substituted with two fluorine atoms at the C3 position. A
hydroxymethyl group is attached to the C1 position, which is the stereogenic center of the
molecule.

Determining the (R) Configuration: The Cahn-Ingold-
Prelog Rules

The absolute configuration of the chiral center at C1 is designated as (R) according to the
Cahn-Ingold-Prelog (CIP) priority rules. This assignment is determined by the following steps:

« |dentify the Chiral Center: The chiral center is the carbon atom bonded to four different
substituents: the hydroxymethyl group (-CH20H), a hydrogen atom (-H), and two different
paths around the cyclopentane ring.
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» Assign Priorities to the Substituents: Priorities are assigned based on the atomic number of
the atoms directly attached to the chiral center. Higher atomic numbers receive higher
priority.

o Priority 1: The oxygen atom of the hydroxymethyl group (-CH20H) has the highest atomic
number (8) of the atoms directly bonded to the substituents of C1, so the -CH20H group is
assigned the highest priority.

o Priority 2 & 3: The other two substituents attached to the chiral center are carbon atoms of
the cyclopentane ring (C2 and C5). To break this tie, we move to the next atoms along
each path. The C2 path leads to the C3 carbon, which is bonded to two fluorine atoms.
The C5 path leads to the C4 carbon, which is bonded to two hydrogen atoms. Since
fluorine has a higher atomic number than hydrogen, the path towards the difluorinated
carbon (C1 -> C2 -> C3(F,F)) takes priority over the other path (C1 -> C5 -> C4(H,H)).
Therefore, the C2-containing portion of the ring is priority 2, and the C5-containing portion
is priority 3.

o Priority 4: The hydrogen atom directly attached to the chiral center has the lowest atomic
number (1) and is therefore assigned the lowest priority.

o Orient the Molecule: The molecule is oriented in three-dimensional space so that the lowest
priority group (the hydrogen atom) is pointing away from the viewer.

o Determine the Direction of Decreasing Priority: With the lowest priority group in the back, the
direction of the sequence from priority 1 to 2 to 3 is traced. In this case, the sequence from -
CH20H (1) to the C2 path (2) to the C5 path (3) proceeds in a clockwise direction.

Therefore, the absolute configuration of the stereocenter is designated as (R).

Stereoselective Synthesis

A robust and reliable method for the synthesis of (R)-3,3-Difluoro-cyclopentanemethanol in
high enantiomeric purity is crucial for its application in drug discovery. A logical and field-proven
approach involves the asymmetric reduction of the prochiral ketone, 3,3-
difluorocyclopentanone. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral
oxazaborolidine catalyst, is a well-established and highly effective method for the
enantioselective reduction of ketones to alcohols.
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The proposed synthetic workflow is as follows:

Diethyl 2,2-difluoroadipate

Intramolecular Dieckmann Condensation

[3-keto ester

Hydrolysis and Decarboxylation

3,3-Difluorocyclopentanone

Asymmetric Reduction Step

Asymmetric Reduction

Corey-Bakshi-Shibata (CBS) Reduction

(R)-3,3-Difluoro-cyclopentanemethanol

Click to download full resolution via product page

Caption: Proposed synthetic workflow for (R)-3,3-Difluoro-cyclopentanemethanol.
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Experimental Protocol: Asymmetric Reduction of 3,3-
Difluorocyclopentanone

This protocol is a generalized procedure based on the well-established Corey-Bakshi-Shibata

reduction methodology.

Materials:

3,3-Difluorocyclopentanone
(R)-2-Methyl-CBS-oxazaborolidine (as a solution in toluene)
Borane-dimethyl sulfide complex (BMS)

Anhydrous tetrahydrofuran (THF)

Methanol

Saturated aqueous ammonium chloride (NH4Cl)

Ethyl acetate

Anhydrous magnesium sulfate (MgSOQOa)

Procedure:

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic
stir bar, a thermometer, an addition funnel, and a nitrogen inlet is charged with a solution of
(R)-2-Methyl-CBS-oxazaborolidine (typically 5-10 mol%) in anhydrous THF. The solution is
cooled to 0 °C under a nitrogen atmosphere.

Addition of Reducing Agent: Borane-dimethyl sulfide complex (BMS, approximately 0.6-1.0
equivalents) is slowly added to the catalyst solution via the addition funnel, maintaining the
temperature below 5 °C. The mixture is stirred at this temperature for 10-15 minutes. The
rationale for this step is the in-situ formation of the active chiral borane reagent.

Substrate Addition: A solution of 3,3-difluorocyclopentanone (1.0 equivalent) in anhydrous
THF is added dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the
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internal temperature remains below 5 °C. The slow addition is critical to maintain high
enantioselectivity.

o Reaction Monitoring: The reaction is stirred at 0-5 °C and monitored by thin-layer
chromatography (TLC) or gas chromatography (GC) until the starting material is consumed
(typically 1-4 hours).

e Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol at
0 °C. This step is necessary to decompose any excess borane reagent. The mixture is then
allowed to warm to room temperature and stirred for an additional 30 minutes.

o Workup: The reaction mixture is poured into a saturated aqueous solution of ammonium
chloride and extracted with ethyl acetate. The combined organic layers are washed with
brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced
pressure.

 Purification: The crude product is purified by flash column chromatography on silica gel to
afford (R)-3,3-Difluoro-cyclopentanemethanol as a pure compound.

Applications in Drug Discovery

The unique structural features of (R)-3,3-Difluoro-cyclopentanemethanol make it a valuable
building block in medicinal chemistry for several reasons:

e Metabolic Stability: The gem-difluoro group is a bioisostere of a carbonyl or a methylene
group. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond,
making the difluorinated position resistant to metabolic oxidation by cytochrome P450
enzymes.[3][4] This can lead to an increased half-life and improved oral bioavailability of
drug candidates.[5]

» Modulation of Physicochemical Properties: The high electronegativity of fluorine can
influence the acidity or basicity of nearby functional groups, which can be crucial for
optimizing drug-target interactions and solubility. The gem-difluoro group can also alter the
lipophilicity of a molecule, affecting its ability to cross cell membranes.[1]

o Conformational Rigidity: The cyclopentane ring provides a more rigid scaffold compared to
an acyclic chain. This conformational constraint can reduce the entropic penalty upon
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binding to a biological target, potentially leading to higher binding affinity.

o Stereospecific Interactions: The chiral center at the carbinol group allows for the introduction
of substituents in a well-defined three-dimensional orientation. This is critical for optimizing
interactions with chiral biological targets such as enzymes and receptors, where
stereochemistry often plays a decisive role in biological activity.

Handling and Safety

While a specific, detailed safety data sheet (SDS) for the (R)-enantiomer is not readily
available, general precautions for handling fluorinated organic compounds should be observed.
Based on SDS information for related compounds, the following handling guidelines are
recommended:

e Personal Protective Equipment: Wear appropriate personal protective equipment (PPE),
including safety glasses, chemical-resistant gloves, and a lab coat.[6]

e Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume
hood, to avoid inhalation of any vapors.

o Storage: Store in a tightly sealed container in a cool, dry place, away from heat and ignition
sources.

» Disposal: Dispose of the compound and any contaminated materials in accordance with
local, state, and federal regulations for hazardous waste.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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